N'-(cyclohexylmethylene)-2-hydroxy-1-naphthohydrazide
Overview
Description
N-(cyclohexylmethylene)-2-hydroxy-1-naphthohydrazide, also known as HNHA, is a bioactive compound that has been extensively studied for its potential therapeutic applications. It is a synthetic derivative of 1-naphthohydrazide and has been shown to possess a wide range of biological activities.
Mechanism of Action
The exact mechanism of action of N'-(cyclohexylmethylene)-2-hydroxy-1-naphthohydrazide is not fully understood. However, it has been suggested that N'-(cyclohexylmethylene)-2-hydroxy-1-naphthohydrazide exerts its biological activities by inhibiting various enzymes and signaling pathways. For example, N'-(cyclohexylmethylene)-2-hydroxy-1-naphthohydrazide has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. It has also been shown to inhibit the NF-κB signaling pathway, which plays a critical role in inflammation and cancer.
Biochemical and Physiological Effects:
N'-(cyclohexylmethylene)-2-hydroxy-1-naphthohydrazide has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis, a process of programmed cell death, in cancer cells. It has also been shown to reduce the production of reactive oxygen species, which are known to cause oxidative stress and damage to cells. In addition, N'-(cyclohexylmethylene)-2-hydroxy-1-naphthohydrazide has been shown to modulate the expression of various genes involved in cell cycle regulation, apoptosis, and inflammation.
Advantages and Limitations for Lab Experiments
One of the advantages of N'-(cyclohexylmethylene)-2-hydroxy-1-naphthohydrazide is its broad-spectrum activity against various cancer cell lines, fungi, and bacteria. This makes it a promising candidate for the development of new anticancer, antifungal, and antibacterial agents. Another advantage of N'-(cyclohexylmethylene)-2-hydroxy-1-naphthohydrazide is its relatively low toxicity, which makes it a safer alternative to many existing drugs. However, one of the limitations of N'-(cyclohexylmethylene)-2-hydroxy-1-naphthohydrazide is its low solubility in water, which can make it difficult to formulate for use in vivo.
Future Directions
There are several future directions for research on N'-(cyclohexylmethylene)-2-hydroxy-1-naphthohydrazide. One area of research could focus on the development of more effective formulations of N'-(cyclohexylmethylene)-2-hydroxy-1-naphthohydrazide for use in vivo. Another area of research could focus on the identification of the exact molecular targets of N'-(cyclohexylmethylene)-2-hydroxy-1-naphthohydrazide and the elucidation of its mechanism of action. Additionally, further studies could investigate the potential use of N'-(cyclohexylmethylene)-2-hydroxy-1-naphthohydrazide in combination with other drugs for the treatment of cancer, fungal infections, and bacterial infections.
Scientific Research Applications
N'-(cyclohexylmethylene)-2-hydroxy-1-naphthohydrazide has been extensively studied for its potential therapeutic applications. It has been shown to possess a wide range of biological activities, including anticancer, antifungal, antibacterial, antiviral, anti-inflammatory, and antioxidant activities. N'-(cyclohexylmethylene)-2-hydroxy-1-naphthohydrazide has been found to be effective against a variety of cancer cell lines, including breast, colon, lung, and prostate cancer cells. It has also been shown to inhibit the growth of several pathogenic fungi and bacteria, including Candida albicans and Staphylococcus aureus.
properties
IUPAC Name |
N-[(E)-cyclohexylmethylideneamino]-2-hydroxynaphthalene-1-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c21-16-11-10-14-8-4-5-9-15(14)17(16)18(22)20-19-12-13-6-2-1-3-7-13/h4-5,8-13,21H,1-3,6-7H2,(H,20,22)/b19-12+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIYSFLCLTCUQNB-XDHOZWIPSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C=NNC(=O)C2=C(C=CC3=CC=CC=C32)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)/C=N/NC(=O)C2=C(C=CC3=CC=CC=C32)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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